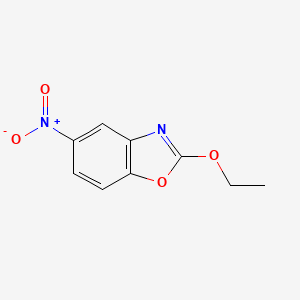

2-Ethoxy-5-nitro-1,3-benzoxazole

説明

Structure

3D Structure

特性

IUPAC Name |

2-ethoxy-5-nitro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-2-14-9-10-7-5-6(11(12)13)3-4-8(7)15-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAALTJALBYTDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 5 Nitro 1,3 Benzoxazole

Reaction Mechanisms Underlying Benzoxazole (B165842) Ring Formation

The synthesis of the benzoxazole core, a cornerstone in heterocyclic chemistry, typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative, aldehyde, or other suitable electrophile, followed by a cyclization and dehydration/oxidation step. nih.govresearchgate.net The presence of the nitro group on the 2-aminophenol precursor influences the reactivity but does not fundamentally alter the general mechanistic pathways.

The formation of the benzoxazole ring proceeds through several well-characterized intermediates. The specific intermediates formed depend on the starting materials used.

Schiff Base (Imine) Intermediate: When a 2-aminophenol reacts with an aldehyde, the initial step is the formation of a Schiff base or imine intermediate. The reaction is typically acid-catalyzed, involving protonation of the aldehyde's carbonyl oxygen to increase its electrophilicity. The amino group of the 2-aminophenol then attacks the carbonyl carbon, leading to a carbinolamine intermediate which subsequently dehydrates to form the imine (Intermediate B in the proposed mechanism). acs.org This imine then undergoes an intramolecular nucleophilic attack by the phenolic hydroxyl group onto the imine carbon. Tautomerization or oxidation of the resulting oxazoline (B21484) ring yields the final aromatic benzoxazole. acs.org

Amidinium Salt Intermediate: An alternative pathway, particularly when using tertiary amides as the acylating agent, involves the formation of a highly reactive amidinium salt. In a method promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), the tertiary amide is activated to form an intermediate amidinium salt. The 2-aminophenol then acts as a nucleophile, attacking the electrophilic carbon of the amidinium salt. This is followed by an intramolecular cyclization and subsequent elimination to afford the 2-substituted benzoxazole. nih.gov

Carbocation Complex Intermediates: In Lewis acid-mediated syntheses, such as the ring cleavage of N-acylbenzotriazoles, carbocationic intermediates play a crucial role. The Lewis acid coordinates to the acyl group, facilitating the loss of molecular nitrogen and forming a stable carbocation complex. This electrophilic intermediate is then trapped intramolecularly by a suitable nucleophile to form the heterocyclic ring. The stability of this carbocation is enhanced by the delocalization of the positive charge over the aryl ring and carbonyl group. acs.org

Catalysis is fundamental to achieving efficient benzoxazole synthesis, with both Brønsted and Lewis acids being widely employed to facilitate the key condensation and cyclization steps. nih.govrsc.org

Brønsted Acid Catalysis: Brønsted acids, such as p-toluenesulfonic acid, fluorophosphoric acid, or acidic ionic liquids, are commonly used to catalyze the reaction between 2-aminophenols and aldehydes or carboxylic acids. nih.govacs.org The acid protonates the carbonyl oxygen of the aldehyde or carboxylic acid, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of the 2-aminophenol. acs.org This initial interaction is often the rate-determining step. Subsequent acid-catalyzed dehydration of the intermediate leads to the cyclized product. nih.govacs.org

Lewis Acid Catalysis: Lewis acids, including metal triflates (e.g., samarium triflate), metal chlorides (e.g., AlCl₃), or metal-organic frameworks (MOFs) with open metal sites, are also highly effective. acs.orgorganic-chemistry.orgnih.govrsc.org They function by coordinating to the carbonyl oxygen, which polarizes the C=O bond and makes the carbonyl carbon more susceptible to nucleophilic attack. rsc.org Some Lewis acid catalysts, such as those based on copper, can also play a role in subsequent oxidation steps if required for aromatization. acs.orgorganic-chemistry.org In some protocols, a combination of Brønsted and Lewis acids is used to achieve optimal results. acs.org

Table 1: Selected Catalytic Systems for Benzoxazole Synthesis

| Catalyst Type | Catalyst Example | Reactants | Conditions | Key Advantages |

|---|---|---|---|---|

| Brønsted Acid | Brønsted acidic ionic liquid gel (BAIL gel) | 2-Aminophenol, Aldehydes | Solvent-free, 130 °C | High yields, recyclable catalyst. acs.orgnih.gov |

| Brønsted Acid | Fluorophosphoric acid (HPF₆) | 2-Aminophenol, Aldehydes | Ethanol, Room Temp. | Inexpensive, short reaction times. nih.gov |

| Lewis Acid | Mn-TPA MOF | 2-Aminophenol, Aldehydes | Ethanol, 30 °C | High turnover number, recyclable. nih.govrsc.org |

| Lewis Acid | Aluminum Chloride (AlCl₃) | N-Acylbenzotriazoles | Toluene, 140 °C | Good for specific benzotriazole (B28993) precursors. acs.org |

| Combined | Brønsted Acid + Copper Iodide (CuI) | 2-Aminophenol, β-Diketones | Acetonitrile (B52724) | Mild conditions, uses readily available materials. acs.org |

| Dual Acid | Hf-BTC (Brønsted and Lewis) | 2-Aminophenol, Benzoyl chloride | Solvent-free, MW, 120 °C | Fast reaction (15 min), reusable catalyst. rsc.org |

While most benzoxazole syntheses proceed via ionic mechanisms, alternative pathways involving electron transfer and radical intermediates have been proposed. One study investigated the possibility of a single-electron transfer (SET) from an electron-rich precursor to an iodine(III) reagent. researchgate.net This proposed pathway would form radical cation intermediates that could, after a second SET, generate a nitrenium-type species, which would then cyclize. However, radical inhibition tests suggested that this specific SET pathway was not the primary mechanism for benzoxazole formation in their system. researchgate.net Another study investigating the electrochemical synthesis of benzoxazoles concluded that the C-O linkage formation is based on a cationic mechanism, whereas a related N-N bond formation involved a diradical intermediate, highlighting how subtle changes can alter the mechanistic course. researcher.life

Reactivity Profile of the 2-Ethoxy Substituent

The 2-ethoxy group is a significant site of reactivity in the 2-ethoxy-5-nitro-1,3-benzoxazole molecule. The C2 carbon to which it is attached is electron-deficient due to the adjacent ring oxygen and nitrogen atoms, making it behave similarly to the carbonyl carbon of an ester. This electrophilicity is further enhanced by the electron-withdrawing nitro group at the 5-position.

The ethoxy group (-OEt) at the C2 position can act as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a variety of other functional groups at this position. The reaction generally proceeds via a nucleophilic aromatic substitution (SNAr)-type mechanism.

A strong nucleophile attacks the electrophilic C2 carbon, forming a tetrahedral intermediate, often referred to as a Meisenheimer-like complex. The stability of this intermediate is crucial for the reaction to proceed. The negative charge developed is delocalized onto the electronegative oxygen and nitrogen atoms of the benzoxazole ring and further stabilized by the nitro group. The subsequent departure of the ethoxide anion (⁻OEt) restores the aromaticity of the ring system, yielding the 2-substituted product. This reactivity is analogous to the displacement of halide or sulfanyl (B85325) groups from the 2-position of other benzazoles. lew.ro

The rate of these substitution reactions follows the general principles of nucleophilic substitution, where stronger nucleophiles react faster. masterorganicchemistry.comyoutube.com The reaction is also sensitive to steric hindrance at the reaction center. masterorganicchemistry.com

Table 2: Potential Nucleophilic Displacement Reactions at the C2 Position

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Amine (R₂NH) | Ammonia, primary/secondary amines | 2-Aminobenzoxazoles |

| Hydroxide (OH⁻) | Sodium Hydroxide | Benzoxazol-2(3H)-one |

| Thiolate (RS⁻) | Sodium thiophenoxide | 2-(Arylthio)benzoxazoles |

| Azide (N₃⁻) | Sodium Azide | 2-Azidobenzoxazole |

| Cyanide (CN⁻) | Sodium Cyanide | 2-Cyanobenzoxazole |

The ether linkage in this compound can be cleaved under strong acidic conditions, typically using hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com Diaryl ethers and aryl-alkyl ethers where the oxygen is bonded to an sp² carbon of an aromatic ring are generally resistant to cleavage at the aryl-oxygen bond. libretexts.org Therefore, the cleavage of this compound will occur at the ethyl-oxygen bond.

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.com A nucleophile, the halide ion (e.g., I⁻ or Br⁻) from the acid, then attacks the α-carbon of the ethyl group in a bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of an ethyl halide and the stable benzoxazol-2(3H)-one tautomer of 2-hydroxy-5-nitrobenzoxazole. masterorganicchemistry.commasterorganicchemistry.com An SN1 mechanism is unlikely as it would require the formation of an unstable primary carbocation (CH₃CH₂⁺). libretexts.org

Transformations and Electronic Effects of the 5-Nitro Moiety

The 5-nitro group is a key functional handle that profoundly influences the molecule's reactivity and provides a gateway to a variety of derivatives through chemical manipulation.

The conversion of the aromatic nitro group into an amino group is a fundamental transformation in organic synthesis, yielding the corresponding 5-Amino-2-ethoxy-1,3-benzoxazole. This transformation is crucial for creating derivatives with altered electronic properties and for introducing a nucleophilic site for further functionalization. The reduction can be achieved through several well-established methods, primarily catalytic hydrogenation or chemical reduction using metals in acidic media.

Catalytic hydrogenation is a clean and efficient method, typically employing gaseous hydrogen (H₂) in the presence of a metal catalyst. google.com The reaction proceeds through the intermediate formation of nitroso and hydroxylamine (B1172632) species, which are rapidly reduced to the final amine. researchgate.net For nitroarenes, palladium on carbon (Pd/C) is a common and effective catalyst. google.com

Chemical reduction offers a wide array of options. Historically, metals such as iron, zinc, or tin in the presence of a strong acid like hydrochloric acid (HCl) have been used. Tin(II) chloride (SnCl₂) in concentrated HCl is another effective reagent for this conversion, particularly in laboratory-scale synthesis due to its mildness and high yield.

Table 1: Common Reagents for the Reduction of this compound

| Reagent/System | Conditions | Intermediate Species | Product |

| H₂ / Pd-C | Methanol or Ethanol, RT, 1-4 atm | Nitroso, Hydroxylamine | 5-Amino-2-ethoxy-1,3-benzoxazole |

| Fe / HCl | Ethanol/Water, Reflux | Nitroso, Hydroxylamine | 5-Amino-2-ethoxy-1,3-benzoxazole |

| SnCl₂·2H₂O / HCl | Ethanol, 50-70 °C | Nitroso, Hydroxylamine | 5-Amino-2-ethoxy-1,3-benzoxazole |

| Zn / CH₃COOH | Acetic Acid, RT | Nitroso, Hydroxylamine | 5-Amino-2-ethoxy-1,3-benzoxazole |

This table presents generally applicable methods for nitro group reduction; specific experimental data for this compound is not extensively published.

Inductive and Resonance Effects on Benzoxazole Ring Reactivity

The 5-nitro group exerts a powerful electron-withdrawing effect on the entire benzoxazole ring system through two distinct mechanisms: the inductive effect (-I) and the resonance effect (-R).

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma (σ) bond framework. This effect deactivates the ring, making it less susceptible to electrophilic attack.

Resonance Effect (-R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. This effect is particularly strong when the nitro group is at the para position (position 5) relative to the fused oxazole (B20620) ring's connection points (C7a and C3a). The resonance structures show a positive charge developing on the benzene ring, especially at the ortho and para positions relative to the nitro group (C4, C6).

This strong deactivation significantly reduces the electron density of the benzene portion of the scaffold, making electrophilic aromatic substitution (such as nitration, halogenation, or Friedel-Crafts reactions) highly unfavorable. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution, should a suitable leaving group be present at an activated position. Computational and spectroscopic studies on analogous compounds like 5-nitro-2-(4-nitrobenzyl) benzoxazole confirm the significant charge transfer and delocalization caused by nitro substituents. esisresearch.org

Table 2: Summary of Electronic Effects of the 5-Nitro Group

| Effect | Mechanism | Consequence on Benzene Ring | Impact on Reactivity |

| Inductive (-I) | Through σ-bonds | General withdrawal of electron density | Deactivation towards electrophiles |

| Resonance (-R) | Through π-system | Delocalization of π-electrons, creating positive charge on the ring | Strong deactivation towards electrophiles, particularly at C4 and C6 |

Aromaticity, Tautomerism, and Conformational Dynamics of the Benzoxazole Scaffold

The structural features of the benzoxazole core define its stability and three-dimensional shape.

For this compound, significant tautomerism is not a relevant consideration. The presence of the stable ethoxy group at the 2-position precludes the possibility of the keto-enol or imine-enamine type tautomerism that can be observed in other heterocyclic systems, such as 2-hydroxybenzoxazoles which exist in equilibrium with their benzoxazolin-2-one tautomers.

The key conformational flexibility in this molecule arises from the rotation of the ethoxy group at the 2-position. Conformational analysis involves examining the rotation around the C2-O and O-CH₂ bonds. libretexts.org

Rotation around the O-CH₂ bond: This rotation would lead to different spatial arrangements of the ethyl group's methyl moiety relative to the plane of the benzoxazole ring. The most stable conformer would likely be a staggered arrangement that minimizes steric hindrance between the CH₃ group and the rest of the molecule.

Rotation around the CH₂-CH₃ bond: Free rotation around this single bond also occurs, leading to staggered and eclipsed conformers of the ethyl group itself, with the staggered conformation being lower in energy due to minimized torsional strain. libretexts.orgsapub.org

While specific energy barriers for these rotations in this compound are not documented in the literature, the principles of minimizing steric and torsional strain are the governing factors.

Stereochemical Control and Diastereoselectivity in this compound Synthesis

The molecule this compound is achiral, meaning it does not possess any stereocenters and is superimposable on its mirror image. Consequently, its de novo synthesis from common achiral starting materials does not involve considerations of stereochemical control or diastereoselectivity.

Typical synthetic routes to 2-substituted benzoxazoles involve the condensation and cyclization of a 2-aminophenol with a suitable one-carbon electrophile. nih.govorganic-chemistry.org For the title compound, the logical precursors would be 2-amino-4-nitrophenol (B125904) and a reagent capable of introducing the ethoxy-substituted carbonyl or equivalent functionality. Since these precursors are themselves achiral, the reaction proceeds without the formation of stereoisomers.

Stereochemical considerations would only become relevant under specific circumstances that fall outside the direct synthesis of the target compound itself:

Chiral Derivatization: If this compound were used as a starting material in a subsequent reaction that introduces a new stereocenter, then the stereochemical outcome of that specific reaction would need to be controlled.

Chiral Catalysis: If the synthesis was performed using a chiral catalyst that could induce enantioselectivity by creating a transient chiral complex, this would be a focus. However, this is not a standard approach for this type of simple benzoxazole synthesis.

Chiral Precursors: If the synthesis began with a chiral, enantiopure starting material that contained the benzoxazole precursors, the chirality would be carried through the synthesis.

In the context of the synthesis of this compound, diastereoselectivity and stereochemical control are not applicable concepts.

Iv. Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing granular information about the chemical environment of magnetically active nuclei.

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of 2-Ethoxy-5-nitro-1,3-benzoxazole.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The presence of the nitro group generally causes a downfield shift for the carbon atom to which it is attached and influences the shifts of other carbons in the aromatic ring. The carbons of the ethoxy group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 8.2 - 8.4 (d) | - |

| H-6 | 8.0 - 8.2 (dd) | - |

| H-7 | 7.6 - 7.8 (d) | - |

| -OCH₂CH₃ | 4.4 - 4.6 (q) | 65 - 70 |

| -OCH₂CH₃ | 1.4 - 1.6 (t) | 14 - 16 |

| C-2 | - | 160 - 165 |

| C-4 | - | 115 - 120 |

| C-5 | - | 145 - 150 |

| C-6 | - | 120 - 125 |

| C-7 | - | 110 - 115 |

| C-3a | - | 140 - 145 |

| C-7a | - | 150 - 155 |

Note: Predicted values are based on known substituent effects on benzoxazole (B165842) and related heterocyclic systems. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. sdsu.edu For this compound, COSY is crucial for confirming the connectivity within the aromatic spin system and the ethoxy group. Cross-peaks would be expected between the coupled aromatic protons (H-6 with H-4 and H-7) and between the methylene (B1212753) and methyl protons of the ethoxy group. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon atom in the structure of this compound. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is vital for establishing the connectivity between the ethoxy group and the benzoxazole core, for instance, by showing a correlation between the methylene protons of the ethoxy group and the C-2 carbon of the benzoxazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound will be dominated by characteristic absorption bands corresponding to its key functional groups.

Nitro Group (NO₂): The nitro group will exhibit two strong and distinct stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The exact positions of these bands can provide information about the electronic environment of the nitro group.

Ethoxy Group (-OCH₂CH₃): The ethoxy group will show characteristic C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹. The C-O stretching vibration of the ether linkage is expected to appear as a strong band in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 (Strong) |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 (Strong) |

| Aromatic C=C | Ring Stretch | 1600 - 1450 (Variable) |

| Aromatic C-H | Stretch | 3000 - 3100 (Variable) |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 (Strong) |

| Ether (C-O-C) | Symmetric Stretch | 1000 - 1050 (Strong) |

| Aliphatic C-H | Stretch | 2850 - 2980 (Medium) |

The synthesis of benzoxazoles can be monitored in real-time using in-situ IR spectroscopy. nih.govresearchgate.net This technique allows for the tracking of reactant consumption and product formation by observing changes in the characteristic IR bands. For the synthesis of this compound, one could monitor the disappearance of the starting materials' functional groups and the appearance of the characteristic nitro and ether bands of the product. This approach provides valuable kinetic data and can help in elucidating the reaction mechanism by identifying transient intermediates. nih.govresearchgate.netnih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

For this compound (C₉H₈N₂O₄), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (208.17 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula.

The fragmentation pattern in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for this compound would likely involve:

Loss of the ethoxy group: Cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) via a rearrangement.

Loss of the nitro group: Fragmentation of the nitro group can occur through the loss of NO₂ (46 Da) or NO (30 Da).

Cleavage of the benzoxazole ring: The heterocyclic ring can undergo characteristic fragmentation, leading to smaller, stable ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 208 | [M]⁺ | Molecular Ion |

| 178 | [M - NO]⁺ | Loss of nitric oxide |

| 162 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 180 | [M - C₂H₄]⁺ | Loss of ethylene from ethoxy group |

| 163 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

High-Resolution Mass Spectrometry (HRMS)

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C_9H_8N_2O_4 |

| Molecular Weight | 208.17 g/mol chiralen.com |

| Theoretical Monoisotopic Mass | 208.0484 u |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion ([M]+• or protonated molecule [M+H]+) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure.

Key expected fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH_2CH_3)

Cleavage of the nitro group (-NO_2)

Fragmentation of the benzoxazole ring system

Analysis of these fragments allows for the confirmation of the connectivity of the atoms within the molecule. While a specific experimental fragmentation table for this compound is not published, a hypothetical fragmentation pattern can be proposed based on the known fragmentation of related nitroaromatic and benzoxazole compounds.

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Neutral Fragment |

|---|---|---|

| 208.0484 | 179.0348 | C_2H_5O• (Ethoxy radical) |

| 208.0484 | 162.0453 | NO_2 (Nitrogen dioxide) |

| 179.0348 | 151.0399 | CO (Carbon monoxide) |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

Although a crystal structure for this compound has not been reported in the crystallographic databases, data for a related compound, 6-Nitro-1,3-benzoxazole-2(3H)-thione, illustrates the type of information that would be obtained. researchgate.net For this compound, a successful crystallographic analysis would yield a detailed set of crystallographic parameters.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2_1/c, P_bca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | Å^3 |

| Z (molecules per unit cell) | Integer value |

| Calculated Density (Dx) | g/cm^3 |

Chromatographic Techniques Coupled with Spectroscopic Detection (e.g., GC-MS, LC-MS) for Purity and Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. When coupled with mass spectrometry, they provide a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound to be amenable to GC-MS, it must be volatile and thermally stable. Assuming this compound meets these criteria, GC-MS analysis would provide a chromatogram where the retention time is characteristic of the compound, and the mass spectrum of the eluting peak would confirm its identity. This technique is highly effective for identifying and quantifying impurities in a sample. While specific GC-MS data for this compound is not available, analysis of a related compound, 5-Nitro-1,2-benzisoxazole, has been documented. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, suitable for a wider range of compounds, including those that are non-volatile or thermally labile. In an LC-MS analysis of this compound, the compound would be separated on a chromatographic column and subsequently detected by the mass spectrometer. This method is invaluable for monitoring the progress of a chemical reaction by analyzing the composition of the reaction mixture over time.

Table 4: Application of Chromatographic Techniques for the Analysis of this compound

| Technique | Information Provided |

|---|---|

| GC-MS | Retention time, mass spectrum of the analyte, identification of volatile impurities. |

| LC-MS | Retention time, mass spectrum of the analyte, analysis of non-volatile components, monitoring of reaction progress. |

V. Theoretical and Computational Chemistry Studies on 2 Ethoxy 5 Nitro 1,3 Benzoxazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of 2-Ethoxy-5-nitro-1,3-benzoxazole. These methods allow for the determination of its stable geometric configuration and the distribution of its electrons, which are key to understanding its chemical nature.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electrons. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), would precisely compute bond lengths, bond angles, and dihedral angles.

These calculations would reveal the planar nature of the benzoxazole (B165842) ring system, with the nitro group and the ethoxy group lying in or slightly out of this plane. The calculated total energy of the optimized structure is a critical piece of data, representing the molecule's stability.

Table 1: Theoretical Geometric Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (ethoxy) | 1.35 | - | - |

| O-C (ring) | 1.38 | - | - |

| C-N (nitro) | 1.48 | - | - |

| O-C-C (ethoxy) | - | 108.5 | - |

| C-C-N (ring) | - | 119.2 | - |

| O-N-O (nitro) | - | 124.0 | - |

| C-C-O-C (ethoxy) | - | - | 178.5 |

| C-C-C-N (ring) | - | - | 179.8 |

Note: The data in this table is exemplary and intended for illustrative purposes, as specific computational studies on this molecule are not publicly available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring and the oxygen atom of the ethoxy group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. This distribution suggests that the molecule would act as an electron donor from the ring and as an electron acceptor at the nitro group in chemical reactions. A smaller HOMO-LUMO gap would imply higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Exemplary Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.3 |

Note: The data in this table is exemplary and intended for illustrative purposes, as specific computational studies on this molecule are not publicly available.

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. For this compound, the ESP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue).

The negative regions, indicating electron-rich areas, would be concentrated around the oxygen atoms of the nitro group and the oxygen of the benzoxazole ring. The positive regions, representing electron-poor areas, would likely be found around the hydrogen atoms of the ethoxy group and the aromatic ring. This map is invaluable for predicting how the molecule will interact with other charged or polar species, highlighting sites susceptible to electrophilic or nucleophilic attack.

Computational Modeling of Reaction Pathways and Transition State Analysis

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing a theoretical understanding of how this compound might be synthesized or how it might react.

Theoretical Elucidation of Plausible Reaction Mechanisms

By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step pathway, or mechanism, through which reactants are converted into products. This involves identifying all intermediates and, crucially, the transition states that connect them. For the synthesis of this compound, theoretical studies could compare different plausible routes, determining the most energetically favorable pathway.

Calculation of Activation Barriers and Reaction Kinetics

The transition state is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or activation barrier. A lower activation barrier corresponds to a faster reaction. Computational chemistry can calculate these barriers, providing quantitative predictions of reaction rates. For any proposed reaction involving this compound, calculating the activation energies for each step would be crucial for understanding the reaction's feasibility and kinetics.

Table 3: Theoretical Activation Energies for a Hypothetical Reaction of this compound (Exemplary Data)

| Reaction Step | Activation Energy (kcal/mol) |

| Step 1: Nucleophilic Attack | 15.2 |

| Step 2: Proton Transfer | 8.5 |

| Step 3: Ring Closure | 12.8 |

Note: The data in this table is exemplary and intended for illustrative purposes, as specific computational studies on this molecule are not publicly available.

In Silico Prediction and Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the spectroscopic signatures of molecules like this compound. These simulations offer a valuable complement to experimental data, aiding in spectral assignment and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors. The predicted shifts for this compound would be benchmarked against a standard, typically tetramethylsilane (B1202638) (TMS). While specific data for this compound is scarce, studies on similar nitroaromatic compounds show that the nitro group's electron-withdrawing nature significantly influences the chemical shifts of nearby aromatic protons and carbons, leading to a downfield shift.

Infrared (IR) Spectroscopy: Theoretical IR spectra are simulated by calculating the vibrational frequencies of the molecule's normal modes. These frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method. For this compound, key predicted vibrational bands would include the symmetric and asymmetric stretching of the nitro (NO₂) group, C-O-C stretching of the ethoxy group, and various vibrations of the benzoxazole ring system.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the foremost method for simulating electronic absorption spectra. This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would likely exhibit absorptions corresponding to π→π* and n→π* transitions within the conjugated benzoxazole system, with the nitro and ethoxy groups acting as auxochrome and chromophore modifiers.

Establishment of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. For a compound like this compound, a QSRR model could predict its reactivity in various chemical transformations.

The process involves calculating a set of molecular descriptors, which are numerical representations of molecular properties. These can include electronic descriptors (e.g., HOMO/LUMO energies, Mulliken charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). A statistical method, such as multiple linear regression or partial least squares, is then used to create a predictive equation. While a specific QSRR model for this compound is not reported, research on related nitroaromatic compounds often links descriptors like the LUMO energy to their reactivity with nucleophiles.

Molecular Docking and Dynamics Simulations for Elucidating Intermolecular Interactions at a Chemical Level

Molecular docking and dynamics simulations are powerful computational tools for investigating how a molecule like this compound might interact with other molecules, such as biological macromolecules or other chemical species. These methods provide a detailed view of intermolecular interactions at the atomic level.

Analysis of Binding Affinities and Molecular Recognition Principles

Molecular docking predicts the preferred orientation of one molecule when bound to another to form a stable complex. The binding affinity, often expressed as a scoring function or binding energy, is calculated to quantify the strength of the interaction. For this compound, docking studies could reveal how it fits into the active site of an enzyme or a receptor binding pocket. The principles of molecular recognition, such as shape complementarity and electrostatic compatibility, would govern these interactions. The nitro group, being a strong hydrogen bond acceptor, and the ethoxy group could play crucial roles in directing the binding orientation.

Investigation of Conformational Changes Upon Intermolecular Association

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time. An MD simulation of this compound in complex with another molecule would reveal conformational changes that occur upon binding. Both the ligand and the larger molecule can adapt their shapes to optimize interactions, a phenomenon known as "induced fit." The flexibility of the ethoxy group's ethyl chain would be a key aspect to monitor in such simulations.

Characterization of Hydrogen Bonding and Non-Covalent Interactions

A primary output of docking and MD simulations is a detailed map of the non-covalent interactions that stabilize the molecular complex. For this compound, these would include:

Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. The oxygen atom of the ethoxy group and the nitrogen and oxygen atoms of the benzoxazole ring could also participate in hydrogen bonding.

π-Interactions: The aromatic benzoxazole ring can engage in π-π stacking with other aromatic residues or π-cation interactions.

The table below summarizes the types of intermolecular interactions that could be characterized for this compound through computational analysis.

| Interaction Type | Potential Participating Groups on this compound |

| Hydrogen Bond Acceptor | Nitro group (O atoms), Ethoxy group (O atom), Benzoxazole ring (N and O atoms) |

| π-π Stacking | Benzoxazole aromatic ring |

| Hydrophobic Interactions | Ethoxy group (ethyl chain) |

| Van der Waals Forces | All atoms |

Vi. Advanced Functionalization and Derivatization Strategies for 2 Ethoxy 5 Nitro 1,3 Benzoxazole

Chemical Transformations of the Ethoxy Group

The ethoxy group, while seemingly simple, provides a handle for significant structural alterations through ether cleavage and exchange reactions.

The conversion of the 2-ethoxy group to a 2-hydroxyl group (a 2-benzoxazolinone) is a key transformation that can dramatically alter the chemical character of the molecule. This O-de-ethylation can be achieved under various conditions, with the choice of reagent being critical to avoid undesired side reactions, particularly given the presence of the electron-withdrawing nitro group.

Common reagents for ether cleavage include strong protic acids like HBr and HI, or Lewis acids such as BBr₃ and AlCl₃. For a substrate like 2-ethoxy-5-nitro-1,3-benzoxazole, milder conditions are often preferred to maintain the integrity of the benzoxazole (B165842) ring and the nitro functionality.

Table 1: Reagents for Controlled Ether Cleavage

| Reagent | Conditions | Remarks |

| Boron tribromide (BBr₃) | Typically in an inert solvent like CH₂Cl₂ at low temperatures (e.g., -78 °C to room temperature). | Highly effective for cleaving aryl ethers. The reaction is often rapid and clean. |

| Pyridinium hydrochloride | High temperatures (melting the salt) | A classic method for O-dealkylation of aryl ethers. |

| Trimethylsilyl iodide (TMSI) | In an inert solvent like acetonitrile (B52724) or dichloromethane. | A milder alternative to BBr₃, often used when other functional groups are sensitive to strong Lewis acids. |

The resulting 5-nitro-1,3-benzoxazol-2(3H)-one is a valuable intermediate, with the newly formed hydroxyl group (in its tautomeric amide form) providing a site for further reactions such as N-alkylation or acylation.

Trans-etherification, or alkoxy exchange, at the 2-position of the benzoxazole ring allows for the introduction of a variety of different alkoxy groups, thereby fine-tuning the steric and electronic properties of the molecule. This can be particularly useful for modulating solubility or biological activity.

These reactions are typically catalyzed by acids or bases and involve the reaction of this compound with a different alcohol (R'OH). The equilibrium of the reaction can often be shifted by using the new alcohol as the solvent.

Table 2: Conditions for Trans-etherification

| Catalyst | Alcohol (R'OH) | Conditions | Product |

| Acid (e.g., H₂SO₄, TsOH) | Methanol | Reflux | 2-Methoxy-5-nitro-1,3-benzoxazole |

| Base (e.g., NaOR') | Isopropanol | Reflux | 2-Isopropoxy-5-nitro-1,3-benzoxazole |

Diversification via the Nitro Group

The nitro group at the 5-position is a powerful electron-withdrawing group and a key precursor for a wide array of other functionalities, most notably the amino group.

The reduction of the nitro group can be controlled to yield different oxidation states of the nitrogen atom, leading to the formation of amino, hydroxylamino, or azoxy compounds. The choice of reducing agent and reaction conditions is paramount for achieving selectivity.

Reduction to 5-Amino-2-ethoxy-1,3-benzoxazole: This is a common and highly useful transformation. A variety of reducing agents can be employed, from classical methods like tin or iron in acidic media to catalytic hydrogenation. rsc.org

Table 3: Reagents for Nitro to Amino Reduction

| Reagent | Conditions | Remarks |

| SnCl₂·2H₂O / Ethanol | Reflux | A classic and reliable method for nitro group reduction. |

| H₂ / Pd/C | Methanol or Ethanol, room temperature | Catalytic hydrogenation is a clean and efficient method, often providing high yields. |

| Na₂S₂O₄ (Sodium dithionite) | Aqueous methanol | A mild reducing agent, useful when other functional groups are sensitive. |

Formation of 5-(Hydroxylamino)-2-ethoxy-1,3-benzoxazole: Partial reduction of the nitro group to the hydroxylamine (B1172632) can be achieved using specific reagents and controlled conditions. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride is a known method for preparing arylhydroxylamines from nitroarenes. semanticscholar.org Catalytic methods, such as using platinum catalysts with inhibitors like dimethyl sulfoxide, have also been developed for this selective transformation. masterorganicchemistry.comresearchgate.net

Synthesis of 2,2'-Diethoxy-5,5'-azoxy-1,3-benzoxazole: The azoxy compound can be formed through the condensation of the nitroso and hydroxylamine intermediates, which are generated in situ during the reduction of the nitro group. Specific conditions, such as the use of certain catalysts or controlling the stoichiometry of the reducing agent, can favor the formation of the azoxy derivative. acs.orgyoutube.com Photoenzymatic methods have also been reported for the selective synthesis of azoxy compounds from nitroarenes. acs.org

Once the nitro group is reduced to an amino group, forming 5-amino-2-ethoxy-1,3-benzoxazole, a plethora of further functionalizations become accessible through the formation of a diazonium salt. Diazotization is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. researchgate.netsemanticscholar.org

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations:

Sandmeyer Reaction: This classic reaction allows for the replacement of the diazonium group with a range of nucleophiles, including halides (Cl, Br), cyanide (CN), and others, using copper(I) salts as catalysts. masterorganicchemistry.com

Azo Coupling: The diazonium salt can act as an electrophile in reactions with electron-rich aromatic compounds (such as phenols and anilines) to form highly colored azo compounds. semanticscholar.orgchiralen.com This is a cornerstone of dye chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like the Suzuki and Heck reactions can be employed with the diazonium salt (or its precursor, the corresponding halide from a Sandmeyer reaction) to form new carbon-carbon bonds. youtube.comresearchgate.netnih.gov The Suzuki coupling, for instance, involves the reaction with an organoboron compound in the presence of a palladium catalyst to form a biaryl structure. youtube.com

Functionalization of the Benzene (B151609) Moiety at Positions 4, 6, and 7

Direct functionalization of the benzene ring of this compound presents a challenge due to the presence of the strongly deactivating nitro group at position 5. However, under forcing conditions, electrophilic aromatic substitution may be possible. The directing effects of the existing substituents will govern the position of any new incoming group.

Given that position 5 is occupied by a nitro group, further substitution will be challenging and will likely be directed to the remaining available positions. The strong deactivating nature of the nitro group would likely direct incoming electrophiles to position 6 (ortho to the nitro group from one side and meta from the other, but influenced by the fused ring) or position 4. Position 7 is generally less reactive in electrophilic substitutions on benzoxazoles.

Potential functionalization reactions, though likely requiring harsh conditions, could include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Nitration: Introduction of a second nitro group, which would be highly deactivating and require very strong nitrating agents.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

It is important to note that these reactions would need to be carefully optimized to overcome the deactivating effect of the nitro group and to control the regioselectivity.

Electrophilic Aromatic Substitution Reactions (beyond nitration)

Table 1: Prospective Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Halogenation | Br₂, FeBr₃ | 2-Ethoxy-4-bromo-5-nitro-1,3-benzoxazole and/or 2-Ethoxy-6-bromo-5-nitro-1,3-benzoxazole |

| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid |

Note: The information in this table is predictive and based on general principles of electrophilic aromatic substitution, as specific experimental data for these reactions on this compound is not available in the reviewed literature.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to the benzene ring of this compound, a suitable functional group, typically a halide, would first need to be installed via electrophilic halogenation. A hypothetical halo-substituted derivative could then participate in a variety of cross-coupling reactions.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative

| Reaction Name | Reactants | Catalyst System | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 2-Ethoxy-5-nitro-x-aryl-1,3-benzoxazole |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, base | 2-Ethoxy-5-nitro-x-alkenyl-1,3-benzoxazole |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 2-Ethoxy-5-nitro-x-alkynyl-1,3-benzoxazole |

Note: This table illustrates the potential for cross-coupling reactions on a hypothetical halogenated derivative of this compound. The 'x' denotes the position of halogenation (e.g., 4 or 6). Specific experimental data for these reactions on the target molecule is not available in the reviewed literature.

Expansion of the C2 Position Beyond Ethoxy Substitution

The C2 position of the benzoxazole ring is a key site for diversification. The ethoxy group at this position can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents.

Carbon-Carbon Bond Forming Reactions at C2

The displacement of the C2-ethoxy group allows for the formation of new carbon-carbon bonds. One documented example involves the reaction with a furan (B31954) derivative.

A study on the synthesis of 2-arylbenzoxazoles has reported the preparation of 2-(furan-2-yl)-5-nitro-1,3-benzoxazole from an amide precursor, which implies the displacement of a group at the C2 position. nih.gov While this does not directly start from this compound, it demonstrates the feasibility of introducing aryl groups at this position in a 5-nitrobenzoxazole (B1301649) system.

Table 3: Synthesis of 2-(Furan-2-yl)-5-nitro-1,3-benzoxazole

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| Amide 2b | Not specified | 2-(Furan-2-yl)-5-nitro-1,3-benzoxazole | 82% | nih.gov |

Note: The provided reference describes the synthesis from an amide precursor, not directly from this compound. However, it serves as a key example of C-C bond formation at the C2 position of a 5-nitrobenzoxazole.

Introduction of Diverse Heteroatom-Containing Substituents at C2

The C2-ethoxy group can potentially be substituted by various heteroatom nucleophiles, such as amines and thiols, to generate 2-amino and 2-thio-substituted benzoxazole derivatives. These reactions typically proceed via a nucleophilic aromatic substitution mechanism on the electron-deficient C2 carbon of the benzoxazole ring.

Table 4: Prospective Reactions for Introducing Heteroatom Substituents at C2

| Nucleophile | Reagent | Potential Product |

| Nitrogen Nucleophile | Primary or secondary amine (R¹R²NH) | 2-(R¹R²-amino)-5-nitro-1,3-benzoxazole |

| Sulfur Nucleophile | Thiol (RSH) | 2-(R-thio)-5-nitro-1,3-benzoxazole |

Note: This table presents potential synthetic transformations based on the general reactivity of 2-alkoxybenzoxazoles. Specific experimental data for these reactions with this compound are not available in the reviewed literature.

Q & A

Q. What are the most reliable synthetic routes for 2-Ethoxy-5-nitro-1,3-benzoxazole, and how do reaction conditions influence yield?

- Methodological Answer : A solvent-free approach using 2-fluoro-5-nitroaniline and benzoyl chloride derivatives in the presence of K₂CO₃ at 130°C achieves high yields (>80%) via nucleophilic acyl substitution and cyclization . Key parameters include:

- Temperature : Elevated temperatures (130°C) accelerate cyclization.

- Catalyst : K₂CO₃ acts as a base to deprotonate intermediates.

- Solvent-Free Conditions : Minimize side reactions and simplify purification.

Alternative routes involve condensation of 5-nitro-2-aminophenol with ethyl chloroacetate under basic conditions (e.g., NaH in DMF), but yields may vary (60–75%) due to competing oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns. For example, the ethoxy group (-OCH₂CH₃) shows a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.8–4.2 ppm (CH₂) .

- FT-IR : Nitro groups exhibit strong absorptions at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric stretching) .

- X-ray Crystallography : Resolves ambiguities in molecular geometry. SHELX software refines crystal structures using diffraction data, with R-factors <5% indicating high accuracy .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer :

- HPLC-MS : Quantifies purity (>95% typically required for biological assays). Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) .

- Melting Point Analysis : Compare observed values (e.g., 145–148°C) with literature data to detect impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or bioactivity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, nitro groups lower LUMO energy, enhancing electron-deficient behavior .

- Molecular Docking : Simulates binding to biological targets (e.g., influenza virus neuraminidase) using AutoDock Vina. Prioritize derivatives with docking scores ≤-7.0 kcal/mol for in vitro testing .

Q. What strategies resolve contradictions in bioactivity data for benzoxazole derivatives?

- Methodological Answer :

- Dose-Response Curves : Ensure IC₅₀ values are consistent across replicates. For example, discrepancies in antimicrobial activity may arise from assay sensitivity; use standardized MIC (Minimum Inhibitory Concentration) protocols .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

Q. How do crystal packing interactions influence the stability of this compound?

- Methodological Answer :

- X-ray Diffraction : Analyze intermolecular forces (e.g., π-π stacking between benzoxazole rings at 3.5–4.0 Å). SHELXL refines thermal displacement parameters (Uₖₗ) to assess molecular rigidity .

- Hirshfeld Surface Analysis : Quantifies hydrogen bonding (e.g., C-H···O interactions involving nitro groups) using CrystalExplorer software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。